molecular formula C16H12ClFN4O2 B4697844 N-(5-chloro-2-pyridinyl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(5-chloro-2-pyridinyl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No. B4697844
M. Wt: 346.74 g/mol
InChI Key: KEEWWLSQRGLCBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-pyridinyl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is an enzyme involved in the signaling pathway of cytokines, which are important for the immune system. CP-690,550 has been studied for its potential therapeutic applications in autoimmune diseases, organ transplantation, and cancer.

Mechanism of Action

N-(5-chloro-2-pyridinyl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide selectively inhibits JAK3, which is involved in the signaling pathway of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By blocking JAK3, N-(5-chloro-2-pyridinyl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide prevents the activation of downstream signaling pathways, leading to the inhibition of cytokine-mediated immune responses.
Biochemical and Physiological Effects
N-(5-chloro-2-pyridinyl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-17 (IL-17), in vitro and in vivo. It also inhibits the proliferation and activation of T cells, which play a critical role in autoimmune diseases and transplant rejection. N-(5-chloro-2-pyridinyl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide has been shown to have a favorable safety profile, with no significant adverse effects on hematological, renal, or hepatic functions.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-pyridinyl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its high selectivity for JAK3, its ability to penetrate cells and tissues, and its favorable safety profile. However, its limitations include its low solubility and stability, which may affect its efficacy and reproducibility in experiments.

Future Directions

N-(5-chloro-2-pyridinyl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide has shown promising results in preclinical and clinical studies, but further research is needed to fully understand its potential therapeutic applications and mechanisms of action. Some future directions for research include:
1. Investigating the use of N-(5-chloro-2-pyridinyl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide in combination with other immunomodulatory agents for the treatment of autoimmune diseases and cancer.
2. Studying the long-term safety and efficacy of N-(5-chloro-2-pyridinyl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide in large-scale clinical trials.
3. Developing new formulations and delivery methods to improve the solubility and stability of N-(5-chloro-2-pyridinyl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide.
4. Exploring the potential of N-(5-chloro-2-pyridinyl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide in other diseases, such as inflammatory bowel disease, asthma, and allergic disorders.
5. Investigating the role of JAK3 inhibition in the regulation of immune responses and the development of immunological tolerance.
In conclusion, N-(5-chloro-2-pyridinyl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide is a small molecule inhibitor of JAK3 with promising potential for the treatment of autoimmune diseases, transplant rejection, and cancer. Its selective inhibition of JAK3 and favorable safety profile make it an attractive candidate for further research and development.

Scientific Research Applications

N-(5-chloro-2-pyridinyl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It has also been investigated for its use in preventing organ transplant rejection and in the treatment of certain types of cancer.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-1-[(4-fluorophenoxy)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O2/c17-11-1-6-15(19-9-11)20-16(23)14-7-8-22(21-14)10-24-13-4-2-12(18)3-5-13/h1-9H,10H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEWWLSQRGLCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCN2C=CC(=N2)C(=O)NC3=NC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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